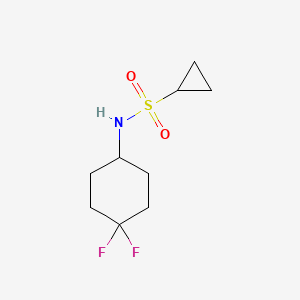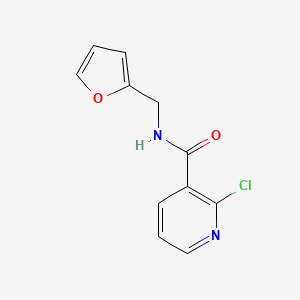
4-((4-chlorophenyl)sulfonyl)-N-(naphthalen-1-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of sulfonamide compounds like 4-((4-chlorophenyl)sulfonyl)-N-(naphthalen-1-yl)butanamide involves nucleophilic aromatic substitution reactions, utilizing sulfonyl chlorides and amines as starting materials. A related compound, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, was synthesized from the reaction of 4-methyl benzene sulfonyl chloride with 1-naphthyl amine, indicating a similar approach could be employed for the target compound (Sarojini et al., 2012). Microwave-assisted synthesis is another method that can facilitate the rapid generation of sulfonamide compounds, enhancing the efficiency and yield of the synthesis process (Williams et al., 2010).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds is characterized using various spectroscopic and crystallographic techniques. The X-ray diffraction (XRD) study of a similar compound, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, reveals a triclinic system, highlighting the importance of crystalline structure in determining the molecular geometry and stability of these compounds (Sarojini et al., 2012).
Chemical Reactions and Properties
Sulfonamide compounds participate in various chemical reactions, including ligand-coupling reactions and intramolecular nucleophilic and electrophilic attacks. These reactions are critical for further functionalization of the sulfonamide core and the development of complex molecules with desired properties (Baker et al., 1995).
Physical Properties Analysis
The physical properties of sulfonamide compounds, such as solubility, crystallinity, and thermal stability, are influenced by the incorporation of naphthylene units. Polymers containing naphthylene units exhibit outstanding thermal stability and improved solubility in organic solvents, making them suitable for high-performance applications (Wen et al., 2015).
Applications De Recherche Scientifique
Anticancer Activity
A study reported the synthesis and biological evaluation of phenylaminosulfanyl-1,4-naphthoquinone derivatives, including compounds structurally related to 4-((4-chlorophenyl)sulfonyl)-N-(naphthalen-1-yl)butanamide. These compounds displayed potent cytotoxic activity against several human cancer cell lines (A549, HeLa, and MCF-7), indicating their potential as anticancer agents. The mechanism of action was explored in MCF-7 cells, where it was found to induce apoptosis and cell cycle arrest at the G1 phase through the upregulation of caspase-3 and caspase-7 proteins (Ravichandiran et al., 2019).
Polymer Science and Engineering
Research into novel poly(aryl ether ketone)s and poly(aryl ether ketone sulfone)s containing 1,4-naphthylene units, synthesized from monomers related to the target compound, revealed outstanding thermal stability and improved solubility in common organic solvents. These polymers exhibited high glass transition temperatures and excellent mechanical properties, making them suitable for advanced material applications (Wen et al., 2015).
Fuel Cell Technology
Studies on sulfonated polyimides prepared from monomers structurally similar to 4-((4-chlorophenyl)sulfonyl)-N-(naphthalen-1-yl)butanamide showed promising applications as polyelectrolytes for fuel cells. These materials demonstrated high proton conductivity and good water stability, essential characteristics for efficient fuel cell membranes (Fang et al., 2002).
Material Chemistry
The synthesis of sulfonated aromatic copolyimides based on naphthalene dianhydride and related derivatives indicated their potential use in proton-exchange-membrane fuel cells. These copolymers exhibited excellent physical properties, including thermal behavior, stability, and ion exchange capacity, highlighting their applicability in energy conversion devices (Rabiee et al., 2008).
Propriétés
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-naphthalen-1-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3S/c21-16-10-12-17(13-11-16)26(24,25)14-4-9-20(23)22-19-8-3-6-15-5-1-2-7-18(15)19/h1-3,5-8,10-13H,4,9,14H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHPNDHNRHCJDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-chlorophenyl)sulfonyl)-N-(naphthalen-1-yl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2490553.png)


![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-methylbenzamide](/img/structure/B2490558.png)

![6-(azepan-1-ylsulfonyl)-2-(4-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2490563.png)

![N-(2-cyclohex-1-en-1-ylethyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2490568.png)
![7-Bromo-6-fluoroimidazo[1,5-a]pyridine](/img/structure/B2490569.png)
![2-[2-(4-phenyl-1,3-thiazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2490570.png)
![cyclopentyl(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2490571.png)
